molecular formula C8H15NO3S B2844662 1-[(3R,4S)-3,4-Dihydroxypyrrolidin-1-yl]-3-methylsulfanylpropan-1-one CAS No. 1539322-48-9

1-[(3R,4S)-3,4-Dihydroxypyrrolidin-1-yl]-3-methylsulfanylpropan-1-one

Cat. No.: B2844662
CAS No.: 1539322-48-9
M. Wt: 205.27
InChI Key: ZMDHTLBGARYHTN-KNVOCYPGSA-N
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Description

1-[(3R,4S)-3,4-Dihydroxypyrrolidin-1-yl]-3-methylsulfanylpropan-1-one is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential biological activities and its structural uniqueness, which includes both hydroxyl and methylsulfanyl functional groups.

Preparation Methods

The synthesis of 1-[(3R,4S)-3,4-Dihydroxypyrrolidin-1-yl]-3-methylsulfanylpropan-1-one typically involves the construction of the pyrrolidine ring followed by the introduction of the hydroxyl and methylsulfanyl groups. One common synthetic route includes:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalytic processes and continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

1-[(3R,4S)-3,4-Dihydroxypyrrolidin-1-yl]-3-methylsulfanylpropan-1-one undergoes various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like thiols and amines.

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-[(3R,4S)-3,4-Dihydroxypyrrolidin-1-yl]-3-methylsulfanylpropan-1-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl and methylsulfanyl groups play crucial roles in binding to enzymes and receptors, influencing various biochemical pathways. For example, it may act as an agonist or antagonist at certain receptor sites, modulating physiological responses .

Properties

IUPAC Name

1-[(3R,4S)-3,4-dihydroxypyrrolidin-1-yl]-3-methylsulfanylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c1-13-3-2-8(12)9-4-6(10)7(11)5-9/h6-7,10-11H,2-5H2,1H3/t6-,7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDHTLBGARYHTN-KNVOCYPGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(=O)N1CC(C(C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCCC(=O)N1C[C@H]([C@H](C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1539322-48-9
Record name rac-1-[(3R,4S)-3,4-dihydroxypyrrolidin-1-yl]-3-(methylsulfanyl)propan-1-one
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